molecular formula C15H14ClNO B401131 N-(5-chloro-2-methylphenyl)-3-methylbenzamide CAS No. 304890-11-7

N-(5-chloro-2-methylphenyl)-3-methylbenzamide

Cat. No.: B401131
CAS No.: 304890-11-7
M. Wt: 259.73g/mol
InChI Key: OQHJLRQVICNFFB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-3-methylbenzamide is a synthetic organic compound belonging to the class of N-aryl benzamides. This high-purity chemical is provided for research and development purposes exclusively and is not intended for diagnostic, therapeutic, or any personal use. Compounds within this structural class are frequently investigated in material science and pharmaceutical research due to their well-defined molecular packing and potential for forming specific intermolecular interactions, such as hydrogen bonds, which can influence their solid-state properties . The molecular structure features two aromatic rings—a 3-methylbenzamide group and a 5-chloro-2-methylanilino group—linked by a carboxamide bridge. In related N-aryl benzamides, the conformation between the two aromatic rings can vary significantly, with dihedral angles ranging from nearly coplanar (e.g., 5.4° in N-(2-chlorophenyl)-3-methylbenzamide ) to highly twisted (e.g., 77.4° in 3-chloro-N-(3-methylphenyl)benzamide ). This amide functional group often serves as a robust synthon in crystal engineering, where molecules can form chains in the solid state through intermolecular N–H···O hydrogen bonds . Researchers may utilize this compound as a building block for the synthesis of more complex molecules or as a model compound in crystallography and supramolecular chemistry studies to understand non-covalent interactions like hydrogen bonding and halogen contacts . The presence of both chloro and methyl substituents on the aromatic rings offers opportunities to study the effects of substituents on molecular conformation and crystal packing. Handle this product in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-10-4-3-5-12(8-10)15(18)17-14-9-13(16)7-6-11(14)2/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHJLRQVICNFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 2-Methylaniline

The amine component, 5-chloro-2-methylaniline, is synthesized via directed chlorination of 2-methylaniline. Chlorination at the para position relative to the methyl group is achieved using N-chlorosuccinimide (NCS) or dichlorohydantoin in polar aprotic solvents like dimethylformamide (DMF). Benzoyl peroxide (1–2 wt%) acts as a radical initiator, facilitating selective chlorination at 90–110°C for 1–2 hours.

Example Protocol

  • Reactants : 2-Methylaniline (1 equiv), dichlorohydantoin (0.5 equiv), DMF (3–5 mL/g).

  • Conditions : 100°C, 1.5 hours under nitrogen.

  • Yield : ~87% after recrystallization.

Alternative Route: Nitration-Reduction-Chlorination Sequence

A patent-described method (CN112778147A) outlines a three-step synthesis starting from m-toluic acid :

  • Nitration : Reaction with 60–75% nitric acid at 0–20°C yields 2-nitro-3-methylbenzoic acid.

  • Hydrogenation : Catalytic hydrogenation (10% Pd/C, H₂, 50°C) reduces the nitro group to an amine, producing 2-amino-3-methylbenzoic acid (98.6% yield).

  • Chlorination : Treatment with dichlorohydantoin and benzoyl peroxide in DMF introduces the chlorine substituent (87.7% yield).

While this route generates 2-amino-3-methyl-5-chlorobenzoic acid, further decarboxylation or functional group interconversion may adapt it for 5-chloro-2-methylaniline synthesis.

Amide Bond Formation Strategies

Coupling Agent-Mediated Synthesis

The most widely reported method employs DCC/DMAP to activate 3-methylbenzoic acid, forming an O-acylisourea intermediate that reacts with 5-chloro-2-methylaniline.

Typical Procedure

  • Reactants : 3-Methylbenzoic acid (1.2 equiv), 5-chloro-2-methylaniline (1 equiv), DCC (1.5 equiv), DMAP (0.1 equiv).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Workup : Filter DCU precipitate, concentrate, and purify via column chromatography (hexane/ethyl acetate).

  • Yield : 70–85%.

Acid Chloride Route

3-Methylbenzoic acid is converted to 3-methylbenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The chloride subsequently reacts with 5-chloro-2-methylaniline in the presence of a base (e.g., triethylamine).

Example Protocol

  • Acid Activation : 3-Methylbenzoic acid (1 equiv) refluxed with SOCl₂ (2 equiv) for 2 hours. Excess SOCl₂ is removed under vacuum.

  • Amine Coupling : 5-Chloro-2-methylaniline (1 equiv) and triethylamine (1.5 equiv) in DCM, 0°C to room temperature, 4 hours.

  • Yield : 75–90%.

Optimization and Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing charged intermediates.

  • Low temperatures (0–5°C) minimize side reactions like epimerization or over-chlorination.

Catalytic Enhancements

  • DMAP accelerates acylation by deprotonating the intermediate, increasing electrophilicity.

  • Benzoyl peroxide improves chlorination efficiency via radical stabilization.

Analytical Characterization

Key Data for this compound

PropertyValue
Molecular FormulaC₁₅H₁₄ClNO
Molecular Weight259.73 g/mol
Melting Point238–243°C (lit.)
Purity (HPLC)≥99%

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.64 (d, J = 7.8 Hz, 2H, Ar-H), 7.39 (t, J = 7.1 Hz, 1H, Ar-H), 2.41 (s, 3H, CH₃).

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
DCC/DMAP Coupling70–85≥99Mild conditions, high reproducibilityDCU byproduct removal required
Acid Chloride Route75–90≥99Faster reaction, no coupling agentsCorrosive reagents, stringent safety
Patent Chlorination87.799.5Scalable, high selectivityMulti-step, costly intermediates

Industrial and Environmental Considerations

  • Waste Management : DCC-mediated reactions generate dicyclohexylurea, requiring filtration and disposal. Acid chloride routes produce HCl gas, necessitating scrubbers.

  • Scalability : The acid chloride method is preferred for large-scale synthesis due to shorter reaction times and higher yields .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(5-chloro-2-methylphenyl)-3-methylbenzamide exhibit significant antiviral and antimicrobial properties. For instance, derivatives of chlorobenzamide have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics such as penicillin and ciprofloxacin .

Case Study: Antimicrobial Screening
In a study evaluating the antimicrobial properties of similar compounds, it was found that these derivatives could inhibit the growth of several pathogenic microorganisms effectively. The structure-activity relationship (SAR) analysis revealed that the presence of the chloro group enhances antibacterial activity due to increased lipophilicity, facilitating better membrane penetration .

Inhibition of Photosynthetic Electron Transport
Research has demonstrated that this compound and its analogs can inhibit photosynthetic electron transport in plants, which may have implications for agricultural applications in managing plant diseases caused by pathogens . The inhibition levels were found to be significant, indicating potential use as a herbicide or fungicide.

Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary in vitro studies suggest that it can induce cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7). The observed IC50 values indicate a dose-dependent response, suggesting its potential as a chemotherapeutic agent .

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound typically involves acylation reactions where the amine is reacted with an appropriate acyl chloride. Various synthetic routes have been optimized to enhance yield and purity. For example, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while improving yields .

Synthesis Method Yield (%) Reaction Time (hrs) Notes
Conventional Acylation60-706Standard method with moderate yield
Microwave-Assisted Synthesis85-901Enhanced yield and reduced time

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Effects : Chloro and methyl groups balance electron withdrawal and donation, optimizing the target compound for moderate solubility and stability. Methoxy or trifluoromethyl substitutions enhance specificity in biological systems but may complicate synthesis .
  • Catalytic Utility : The absence of a bidentate directing group in the target compound limits its role in metal-catalyzed reactions compared to N,O-bidentate analogs, which form stable chelates with transition metals .
  • Biological Activity : Structural complexity (e.g., benzoxazole or oxadiazole) correlates with targeted therapeutic effects, whereas simpler benzamides may serve as intermediates or mild enzyme modulators .

Biological Activity

N-(5-chloro-2-methylphenyl)-3-methylbenzamide is a synthetic compound that has garnered attention in scientific research due to its potential biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C15H14ClNC_{15}H_{14}ClN. The presence of a chloro-substituted methylphenyl group and a methylbenzamide structure contributes to its unique chemical reactivity and biological activity.

This compound may exert its biological effects through interactions with specific molecular targets, such as enzymes or receptors. This binding can modulate enzymatic activity, potentially leading to various therapeutic effects. The compound's mechanism of action is likely influenced by its structural features, which determine its affinity for different biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Similar compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. The compound's potential to inhibit microbial growth suggests applications in treating infections .

Anticancer Properties

This compound has been studied for its anticancer activity. It has shown cytotoxic effects against various cancer cell lines, including lung cancer (A549) and skin cancer (SK-MEL-2). The structural modifications in the compound can significantly influence its binding affinity to cancer-related targets, enhancing its therapeutic potential .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. It may modulate inflammatory pathways through the inhibition of specific enzymes involved in the inflammatory response, making it a candidate for developing anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound:

  • Antiparasitic Activity : A study on second-generation analogs of cancer drugs found that modifications similar to those in this compound enhanced potency against Trypanosoma cruzi, the causative agent of Chagas disease. This suggests that structural features significantly impact biological activity .
  • Inhibition Studies : Research on related compounds indicated that the introduction of chloro and methyl groups at specific positions on aromatic rings could enhance inhibitory activity against certain enzymes, demonstrating the importance of structural optimization in drug development .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
N-(5-chloro-2-methylphenyl)-3-oxobutanamideModerate antimicrobialEffective against various bacteria
N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamideHigh anticancerPotent against A549 cell line
N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamideSignificant cytotoxicityEffective against SK-MEL-2 cells

Q & A

Q. Table 1: Representative Synthesis Conditions for Analogous Benzamides

ReactantsSolvent/ConditionsCharacterization MethodsReference
3-Methylbenzoyl chloride + substituted anilineDCM, triethylamine, refluxNMR, ESI-MS, HPLC
4-Nitrobenzoyl chloride + 3-chlorophenethylamineTHF, 0°C to RT1H/13C NMR, UV, MS

What spectroscopic techniques are critical for confirming the molecular structure of this compound?

Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic vs. aliphatic) and carbon types. For example, the amide carbonyl appears at ~168 ppm in 13C NMR .
  • ESI-MS : Detects [M+H]+ ions (e.g., m/z 289 for C16H15ClN2O) .
  • UV-Vis : Absorbance bands (λmax ~270 nm) indicate π→π* transitions in aromatic systems .

What advanced crystallographic methods resolve structural ambiguities in benzamide derivatives?

Answer:

  • X-ray diffraction (XRD) : Single-crystal analysis with SHELXL (via SHELX suite) refines bond lengths/angles. For example, a related benzamide showed C–C bond precision of ±0.007 Å .
  • ORTEP-3 : Visualizes thermal ellipsoids and disorder modeling .
  • WinGX : Integrates data processing and validation .

Q. Table 2: Crystallographic Parameters for a Benzamide Analog

ParameterValueReference
R factor0.050
wR factor0.108
Data-to-parameter ratio15.3
Temperature298 K

How might this compound interact with bacterial enzyme targets?

Answer:
Analogous chloro-methylbenzamides (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) inhibit bacterial acps-pptase , disrupting lipid biosynthesis. Dual targeting of Class I/II pptases is hypothesized to block proliferation . Computational docking (e.g., AutoDock Vina) predicts binding to hydrophobic pockets via chloro and methyl groups .

How can researchers resolve contradictions in synthetic yields for transition-metal-catalyzed reactions?

Answer:
Discrepancies in Pd-catalyzed C–H functionalization (e.g., low yields due to byproducts) are addressed by:

  • Optimized catalyst loading : 5–10 mol% Pd(OAc)2 .
  • Solvent screening : DMA or DMF enhances reactivity vs. THF .
  • Additives : Silver salts (Ag2CO3) improve regioselectivity .

What role does the chloro-methylphenyl group play in drug design?

Answer:

  • Hydrophobic interactions : The chloro and methyl groups enhance binding to enzyme pockets (e.g., WDR5 degraders use similar motifs for protein interactions) .
  • Metabolic stability : Chlorine reduces oxidative metabolism, improving half-life .

Q. Table 3: Biochemical Targets for Benzamide Analogs

Target EnzymePathway AffectedHypothetical MechanismReference
acps-pptaseBacterial lipid synthesisCompetitive inhibition
WDR5Epigenetic regulationProtein degradation via PROTAC

How are computational models used to predict reactivity and stability?

Answer:

  • DFT calculations : Predict reaction pathways (e.g., amide bond rotation barriers) .
  • MD simulations : Assess solvation effects and conformational stability .
  • ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity .

What analytical challenges arise in quantifying degradation products?

Answer:

  • HPLC-MS/MS : Detects trace metabolites (e.g., hydrolyzed benzamide acids).
  • Isotopic labeling : 13C/15N tags track degradation pathways .

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